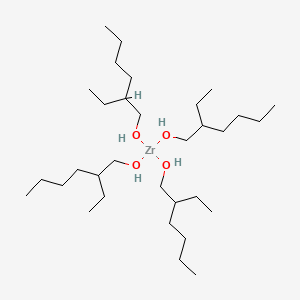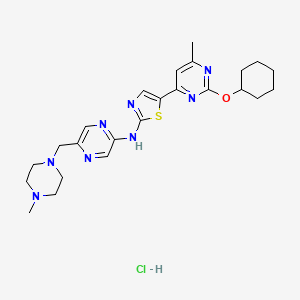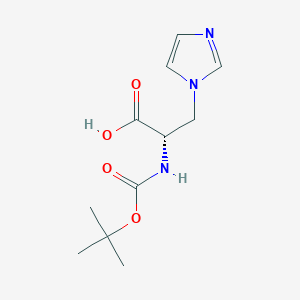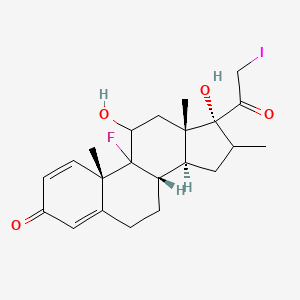
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine is a noradrenergic and specific serotonergic antidepressant . The empirical formula of Mirtazapine is C17H19N3, and its molecular mass is 265.36 . Mirtazapine N-Glucuronide is a metabolite of Mirtazapine .
Synthesis Analysis
Mirtazapine and its metabolites can be separated by capillary electrophoresis with acetonitrile field-amplified sample stacking . The glucuronidation of Mirtazapine is one of the main metabolic pathways .Molecular Structure Analysis
Mirtazapine has a tetracyclic skeleton belonging to the piperazino-azepine group of compounds . The α-2 antagonistic properties of the R (-)- and S (+)-enantiomers make them both pharmacologically active .Chemical Reactions Analysis
Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .Physical And Chemical Properties Analysis
Mirtazapine is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of Mirtazapine are age- and sex-dependent . Adults and the elderly attain a steady state after 4 days and 6 days, respectively, after a once-daily oral dose .Wissenschaftliche Forschungsanwendungen
Treatment of Major Depressive Disorder
Mirtazapine is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions. It is effective in treating major depressive disorder .
Management of Depression Associated with Various Diseases
Mirtazapine is effective in treating depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .
Improvement of Quality of Life in Cancer Patients
In cancer patients, Mirtazapine significantly reduced sadness, nausea, sleep disruption, and pain and improved quality of life .
Treatment of Various Mental Disorders
Mirtazapine has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .
Therapeutic Applications in Situations Associated with Depression
Mirtazapine is potentially therapeutic in different situations associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus .
Metabolic Studies
Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine and N-oxidation to mirtazapine-N-oxide . The first two metabolites have much lower antidepressant activity than mirtazapine while the N-oxide metabolite is inactive .
Pharmacokinetic Studies
The S(+)-enantiomer of Mirtazapine was preferentially metabolised into an 8-hydroxy glucuronide . Other metabolic transformation pathways found for mirtazapine were demethylation and N-oxidation .
Drug Excretion Studies
Mirtazapine is extensively metabolised and almost completely excreted in the urine (over 80%) and faeces within a few days after oral administration .
Zukünftige Richtungen
Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .
Eigenschaften
CAS-Nummer |
1080533-15-8 |
|---|---|
Produktname |
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent |
Molekularformel |
C₂₃H₂₈N₃O₆ |
Molekulargewicht |
442.48 |
Synonyme |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
